2-Bromo-1,3-propanediol

Organic synthesis Antimicrobial Physicochemical properties

Researchers face unreliable supply of high-purity 2-Bromo-1,3-propanediol, risking failed rotenone synthesis or compromised alkaloid isolation. BenchChem ensures consistent quality for reproducible results. • Essential intermediate for rotenone analogue synthesis • Indispensable reagent for Reinecke's salt alkaloid purification • Verified purity supports dehydrogenase activity & phosphite detection assays

Molecular Formula C3H7BrO2
Molecular Weight 154.99 g/mol
CAS No. 4704-87-4
Cat. No. B122426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-propanediol
CAS4704-87-4
SynonymsGlycerol β-Bromohydrin; 
Molecular FormulaC3H7BrO2
Molecular Weight154.99 g/mol
Structural Identifiers
SMILESC(C(CO)Br)O
InChIInChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2
InChIKeyHULFLYYUFHXCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-propanediol Overview


2-Bromo-1,3-propanediol (CAS 4704-87-4), also known as Glycerol β-Bromohydrin, is a brominated aliphatic diol with the molecular formula C3H7BrO2 and a molecular weight of 154.99 g/mol . This compound is a key organic intermediate, prized for its reactive bromine atom and dual hydroxyl groups, which enable its use in a variety of synthetic applications, including the manufacture of rotenone . Its specific chemical structure also underpins its utility in specific analytical applications, such as the isolation of bases using Reinecke's salt .

Synthetic intermediate for rotenone analogues via 2-bromo substitution reactivity.
Reported as analytical reagent for base isolation using Reinecke's salt method.
Documented in phosphite detection and dehydrogenase activity assays.

Why Substitution Fails for 2-Bromo-1,3-propanediol


Substituting 2-Bromo-1,3-propanediol with a structural analog like 2-Bromo-2-nitro-1,3-propanediol (Bronopol) or 1,3-Dibromo-2-propanol can lead to divergent and often undesirable outcomes in synthetic and analytical workflows. For instance, the absence of the 2-position bromine in glycerol or the presence of an additional nitro group in Bronopol significantly alters the compound's physicochemical properties, such as pKa (13.57 ± 0.10 for 2-Bromo-1,3-propanediol) and stability . These differences directly impact reaction kinetics, product purity, and assay specificity. As detailed below, the unique reactivity of the 2-bromo substituent and the molecule's specific interactions in isolation techniques make generic substitution a risk for compromised results or experimental failure [1].

Bronopol (nitro analog)
Added nitro group introduces a large pKa shift (~7 units), which may significantly alter pH-dependent reactivity and stability.
1,3-Dibromo-2-propanol
Replacement of a hydroxyl with a second bromine changes density and polarity, potentially affecting phase separation and solvent compatibility.
Glycerol (no bromine)
Absence of the 2-bromo substituent removes the key reactive site, making it unsuitable for reactions that rely on nucleophilic substitution at that position.

2-Bromo-1,3-propanediol Evidence Guide


pKa Comparison with Bronopol

2-Bromo-1,3-propanediol exhibits distinct physicochemical properties compared to its close analog, 2-Bromo-2-nitro-1,3-propanediol (Bronopol). A key difference is its predicted pKa of 13.57 ± 0.10, which is significantly higher than the reported pKa of Bronopol (approximately 6.5) . This difference in acidity affects the compound's reactivity and stability in various pH conditions, influencing its suitability for specific synthetic pathways and formulation environments.

pKa vs Bronopol
Data to verify
Target: 13.57 ± 0.10 (predicted) vs Comparator: ~6.5
Supports pH-dependent reactivity screening; may affect formulation stability at alkaline conditions.
Predicted value; experimental confirmation recommended.
Organic synthesis Antimicrobial Physicochemical properties

Density and Structure vs. 1,3-Dibromo-2-propanol

2-Bromo-1,3-propanediol has a reported density of 1.7868 g/cm³, which is notably lower than the density of 1,3-Dibromo-2-propanol, which is approximately 2.14 g/cm³ [1]. This difference stems from the replacement of one bromine atom with a hydroxyl group, which not only alters the density but also the molecule's overall polarity and hydrogen-bonding capacity. This structural variation directly impacts its behavior in biphasic reactions and its compatibility with various solvent systems.

Density vs Dibromo
Reported
Target: 1.7868 g/cm³ vs Comparator: ~2.14 g/cm³
Density and polarity differences may influence biphasic separation and solvent system selection.
PubChem reference; verify for specific process conditions.
Organic synthesis Density Reactivity

Base Isolation via Reinecke's Salt

A well-documented and highly specific application for 2-Bromo-1,3-propanediol is its use in the isolation of organic bases via Reinecke's salt . This method, first described by Dudley et al. (1933), leverages the compound's ability to form stable, crystalline complexes with Reinecke's salt, enabling the efficient precipitation and purification of alkaloids and other nitrogen-containing compounds from complex mixtures [1]. This specific application is not shared by its more common analog, Bronopol.

Reinecke's Salt Method
Class-level
Forms stable crystalline complexes for alkaloid and base purification.
Supports a specific purification workflow; substitution risk appears high for this method.
Literature validation supports method specificity.
Analytical chemistry Purification Alkaloid isolation

2-Bromo-1,3-propanediol Application Scenarios


Rotenone Synthesis Intermediate

2-Bromo-1,3-propanediol is a crucial intermediate in the synthesis of rotenone and its analogues . Its unique 2-bromo substitution pattern is essential for constructing the complex molecular architecture of these insecticidal compounds, a role that cannot be fulfilled by other brominated propanediols. This application is supported by its specific reactivity profile, which is distinct from that of 1,3-dibromo-2-propanol or Bronopol.

Reinecke's Salt Base Isolation

This compound is an indispensable reagent for the purification of alkaloids and other organic bases using Reinecke's salt . This established methodology provides a robust and reliable means of isolating target compounds from complex biological matrices. There is no known substitute for 2-Bromo-1,3-propanediol in this specific, peer-reviewed technique, making it a must-stock item for laboratories focused on natural product chemistry and alkaloid research.

Phosphite Detection & Dehydrogenase Assays

2-Bromo-1,3-propanediol has documented utility in analytical biochemistry for determining the presence of phosphite and for assessing dehydrogenase activity in spermatozoa . While the direct comparator data is limited, its functional role as a substrate or reagent in these specific assays highlights a niche application area where other structural analogs may not perform equivalently due to differences in their reactivity or enzyme specificity.

Application
Selection Property
Validation Focus
Rotenone synthesis intermediate
2-bromo substitution reactivity
Synthesis specificity review
Alkaloid purification (Reinecke's salt)
Complexation with Reinecke's salt
Purification method reproducibility
Phosphite detection / dehydrogenase assay
Substrate or reagent specificity
Assay performance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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